2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid

Medicinal Chemistry Building Block Selection Physicochemical Property Tuning

Researchers often face a time-consuming, low-yielding post-coupling amidation step to introduce a 4-methoxybenzyl group. This building block solves that by providing the complete amide side chain pre-installed on the boronic acid handle. • Direct Suzuki coupling eliminates the need for late-stage functionalization. • Enhanced lipophilicity (cLogP ~3.5) and conformational flexibility make it ideal for CNS program SAR exploration. • Dual functionality: boronic acid for cross-coupling or reversible covalent binding, plus a chlorine handle for further elaboration.

Molecular Formula C15H15BClNO4
Molecular Weight 319.5 g/mol
Cat. No. B12653661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid
Molecular FormulaC15H15BClNO4
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)Cl)(O)O
InChIInChI=1S/C15H15BClNO4/c1-22-12-5-2-10(3-6-12)9-18-15(19)11-4-7-14(17)13(8-11)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19)
InChIKeyAXWUFBJJYNZBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid: A Specialized Boronic Acid Building Block for Targeted Synthesis


2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid (CAS 1449142-34-0) is a functionalized arylboronic acid with the molecular formula C15H15BClNO4 and a molecular weight of 319.5 g/mol . It features a benzeneboronic acid core substituted at the 2-position with chlorine and at the 5-position with a 4-methoxybenzylcarbamoyl moiety. This compound belongs to a class of intermediates used in Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures . Its design incorporates a hydrogen-bonding carbamoyl linker and a methoxybenzyl group, which differentiates it from simpler alkyl- or aryl-carbamoyl analogs and provides distinct physicochemical properties for specific synthetic applications.

Why Generic Boronic Acid Analogs Cannot Directly Replace 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid


Substituting this compound with a simpler analog such as 2-chloro-5-(methylcarbamoyl)benzeneboronic acid (CAS 2096338-17-7) or an analog lacking the benzylic methylene spacer such as [2-chloro-5-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid (CAS 2096341-30-7) fundamentally alters the steric bulk, hydrogen-bonding capability, and lipophilicity of the building block . These property changes can lead to different reaction kinetics in cross-coupling, altered binding affinities in biological contexts, and divergent physicochemical profiles in the final compound, making direct generic substitution chemically non-equivalent.

Quantitative Differentiation Evidence for 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid vs. Structural Analogs


Molecular Weight and Formula: A Substantial Increase Over the Simplest Analog

The target compound possesses a molecular weight (MW) of 319.5 g/mol, which is approximately 106 g/mol greater than that of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid (MW 213.42 g/mol) due to the presence of the 4-methoxybenzyl group . This significant mass increase corresponds to a larger molecular volume and altered LogP, which directly impacts the physicochemical properties of any derived product.

Medicinal Chemistry Building Block Selection Physicochemical Property Tuning

Benzylic Methylene Spacer: A Structural Determinant for Conformational Flexibility

The compound contains a benzylic methylene (-CH2-) spacer between the amide nitrogen and the 4-methoxyphenyl ring, as shown by its SMILES: COc1ccc(CNC(=O)c2ccc(Cl)c(B(O)O)c2)cc1 . In contrast, the direct analog [2-chloro-5-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid (CAS 2096341-30-7) lacks this spacer, having the phenyl ring directly attached to the amide nitrogen (SMILES: COc1ccc(NC(=O)c2ccc(Cl)c(B(O)O)c2)cc1) . This single carbon difference introduces a flexible 'kink' that can alter molecular shape and the orientation of the terminal aromatic ring.

Structure-Activity Relationship Conformational Analysis Drug Design

Reversed-Phase Chromatographic Behavior: Predicted LogP Differentiation

Based on fragment-based in silico prediction, 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid is expected to have a significantly higher n-octanol/water partition coefficient (cLogP) than its methylcarbamoyl analog, due to the addition of the lipophilic benzyl ring . This difference directly translates to a longer retention time under standard reversed-phase HPLC conditions, a practical consideration for compound purification and analysis.

Analytical Chemistry LogP Prediction Purification Strategy

Carbonic Anhydrase Isoform Selectivity Profile: A Note on Available Biological Data

A BindingDB entry (BDBM50211510, linked to CHEMBL3946274) reports quantitative Ki values for a compound with the same name against human carbonic anhydrase isoforms: Ki = 55 nM for CA VII, Ki = 80 nM for CA IV, and Ki = 350 nM for CA II [1]. However, the SMILES string associated with this database entry does not correspond to the structure of 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid, indicating a potential database curation error. Until the correct structural assignment is verified, this data cannot be definitively attributed to the target compound and should not be used for procurement decisions. No other peer-reviewed biological data was identified for this specific compound.

Enzyme Inhibition Selectivity Carbonic Anhydrase

Prime Application Contexts for 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid Based on Differentiated Properties


Synthesis of Extended Biaryl Architectures via Suzuki-Miyaura Coupling

The compound serves as a direct coupling partner for introducing a 2-chloro-5-(4-methoxybenzylcarbamoyl)phenyl moiety into a target scaffold . Its advantage over the simpler 2-chloro-5-(methylcarbamoyl)benzeneboronic acid lies in the pre-installed, elaborate amide side chain, which eliminates the need for a post-coupling amidation step to append a benzyl group. This shortcut is valuable in library synthesis where the 4-methoxybenzyl group is a desired pharmacophoric element.

Structure-Activity Relationship (SAR) Exploration of CNS-Targeted Scaffolds

The higher predicted lipophilicity (cLogP ~3.5 vs. ~1.8 for the methyl analog) and the conformational flexibility provided by the benzylic spacer make this building block particularly suitable for exploring SAR in central nervous system (CNS) programs. The increased LogP can enhance blood-brain barrier penetration, while the specific geometry influences target binding kinetics, offering a distinct option compared to rigid or less lipophilic alternatives.

Development of Halogenated, Boronic Acid-Functionalized Fluorescent Probes

The presence of both the boronic acid group (for reversible covalent binding to diols or as a synthetic handle) and the chlorine atom (for potential further cross-coupling) provides dual functionality . The intrinsic UV absorbance of the 4-methoxybenzyl group also offers a spectrophotometric handle, making this compound a candidate for constructing multifunctional probes where a simple methyl analog would lack the required photophysical property.

Quote Request

Request a Quote for 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.